molecular formula C17H14Br2FNO3S B4578967 methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Cat. No.: B4578967
M. Wt: 491.2 g/mol
InChI Key: BLFHBQKJLYEYNH-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H14Br2FNO3S and its molecular weight is 491.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.90247 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopropane Derivatives in Biological Compounds

Cyclopropane and its derivatives, similar in structural complexity to the compound , have been extensively studied for their unique chemical properties and potential in creating biologically active molecules. For instance, 2-nitrocyclopropanes bearing ketones, amides, esters, and carboxylic acids are accessible from unsaturated carbonyl compounds. These derivatives can be transformed into cyclopropyl-amino acids, showcasing their utility in synthesizing compounds found in natural products and biologically active substances (Ghosh et al., 2023).

Structural Analysis through Crystallography

The structural analysis of similar thiophene carboxylate compounds, such as 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been conducted using single-crystal X-ray diffraction. Such studies are crucial for confirming the molecular structure, which aids in understanding the compound's chemical reactivity and potential applications (Ramazani et al., 2011).

Applications in Organic Synthesis

The synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid demonstrates the relevance of cyclopropyl derivatives as inhibitors for specific enzymes, highlighting their importance in biochemical research and potential therapeutic applications. This synthesis approach enables the investigation of enzyme mechanisms and the development of novel inhibitors (Zhao & Liu, 2002).

S-adenosylmethionine (SAM) and Cyclopropane Fatty Acids

Research on S-adenosylmethionine (SAM), a major biological methyl donor, discusses its use in synthesizing cyclopropyl fatty acids. This showcases the interconnectedness of cyclopropane derivatives with essential biochemical pathways and their significance in biological systems (Fontecave et al., 2004).

Novel Tryptophan Derivatives Synthesis

The development of novel 3,4-fused tryptophan analogs, which incorporate cyclopropyl structures, for peptide and peptoid conformation elucidation studies, indicates the broad applicability of cyclopropane derivatives in designing conformationally restricted amino acid analogs for research in peptide chemistry (Horwell et al., 1994).

Properties

IUPAC Name

methyl 2-[(2,2-dibromo-1-methylcyclopropanecarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2FNO3S/c1-16(8-17(16,18)19)15(23)21-13-12(14(22)24-2)11(7-25-13)9-3-5-10(20)6-4-9/h3-7H,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFHBQKJLYEYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
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methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

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